7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide
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Overview
Description
The compound shares structural similarities with various heterocyclic compounds that have been synthesized and studied for their unique properties and potential applications. Research in this field often focuses on novel synthetic routes, molecular structure elucidation, and understanding the chemical and physical properties of such compounds.
Synthesis Analysis
Synthesis of complex heterocyclic compounds often involves novel synthetic routes to achieve the desired structural features. For example, a study by Bohle and Perepichka (2009) describes a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, showcasing the methods used to create compounds with similar complexity to the one of interest (Bohle & Perepichka, 2009).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of complex molecules. Feng Ya (1997) provides insight into the crystal structure of a similarly complex compound, highlighting the importance of structural analysis in comprehending these molecules' physical and chemical properties (Feng Ya, 1997).
Chemical Reactions and Properties
Chemical reactions and properties of heterocyclic compounds are diverse, depending on their specific structures. Studies like the one by Chen et al. (2003) on the cycloaddition of nitrile oxide to benzimidazole derivatives shed light on the reactivity and potential chemical transformations these molecules can undergo (Chen et al., 2003).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting points, and crystalline structure, are essential for their practical application. The study by Rezazadeh et al. (2015) on fluorescent 3H-imidazo[4,5-e][2,1]benzoxazoles offers insights into the physical properties that could be anticipated for the compound of interest (Rezazadeh et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is vital for the application of these compounds. The antimicrobial and antioxidant activities of novel 1,2,4-triazines, as studied by Bassyouni et al. (2012), provide a glimpse into the potential chemical properties and applications of related heterocyclic compounds (Bassyouni et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(2-chlorophenyl)-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O3/c14-8-4-2-1-3-7(8)13-15-11-9(17(13)19)5-6-10-12(11)16-21-18(10)20/h1-4,19H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZZHGKFJLIXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](ON=C2C3=C1N(C(=N3)C4=CC=CC=C4Cl)O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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